

Harnessing the 5-Position of Nicotinamide: A Comparative Guide to Structure-Activity Relationships

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Compound of Interest

Compound Name: (5-Bromopyridin-3-yl)(pyrrolidin-1-yl)methanone

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For Researchers, Scientists, and Drug Development Professionals

The nicotinamide scaffold, a fundamental component of the essential coenzyme nicotinamide adenine dinucleotide (NAD⁺), has emerged as a privileged structure in medicinal chemistry.^[1] Its derivatives have been extensively explored for a wide range of therapeutic applications, including antifungal, anticancer, and enzyme-inhibiting activities.^{[2][3][4]} A key area of investigation has been the modification at the 5-position of the pyridine ring, which has been shown to significantly influence the biological activity of these compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-substituted nicotinamides, supported by experimental data and detailed methodologies, to aid researchers in the design and development of novel therapeutics.

Antifungal Activity of 5-Substituted Nicotinamides

A notable area of success for 5-substituted nicotinamides has been in the development of novel antifungal agents. By strategically modifying the substituents at this position, researchers have been able to achieve potent and selective activity against various fungal pathogens.

Table 1: Antifungal Activity of 5-Substituted Nicotinamide Derivatives

Compound	R1 Substituent	R2 Substituent	Target Organism	MIC (µg/mL)	Reference
16g	-NH2	-H	Candida albicans SC5314	0.25	[2]
16j	-SMe	para-isopropyl	Candida albicans SC5314	0.5	[2]
16i	-SMe	ortho-isopropyl	Candida albicans SC5314	> 64	[2]
16a	-SMe	meta-ethyl	Candida albicans SC5314	> 64	[2]
16b	-SMe	meta-t-butyl	Candida albicans SC5314	> 64	[2]
16c	-SMe	para-isopropyl	Candida albicans SC5314	> 64	[2]
16d	-OMe	meta-isopropyl	Candida albicans SC5314	> 64	[2]
16e	-CF3	meta-isopropyl	Candida albicans SC5314	> 64	[2]
16f	-NHMe	meta-isopropyl	Candida albicans SC5314	> 64	[2]
16h	-H	meta-isopropyl	Candida albicans SC5314	> 64	[2]

5	(structure not fully specified)	(structure not fully specified)	C. albicans, C. neoformans, A. fumigatus	Not specified (excellent activity)	[2]
3	-SMe	N-(3-chloro-4-fluorophenyl)	Rhizoctonia solani, Sclerotinia sclerotiorum	Not specified (moderate activity)	[2]

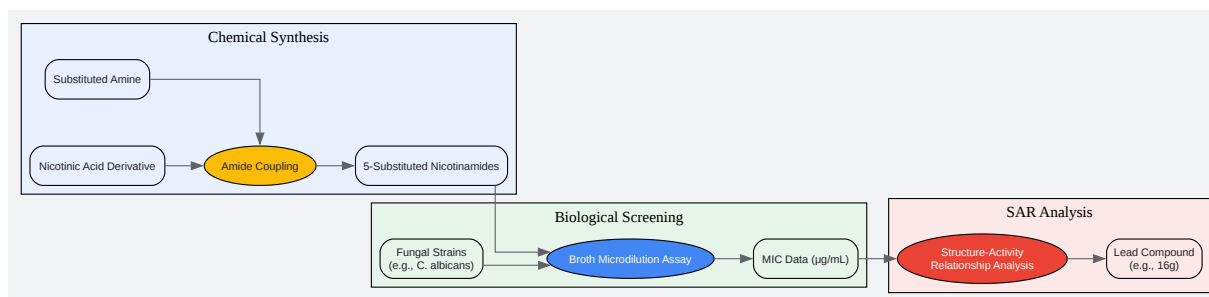
Key SAR Insights for Antifungal Activity:

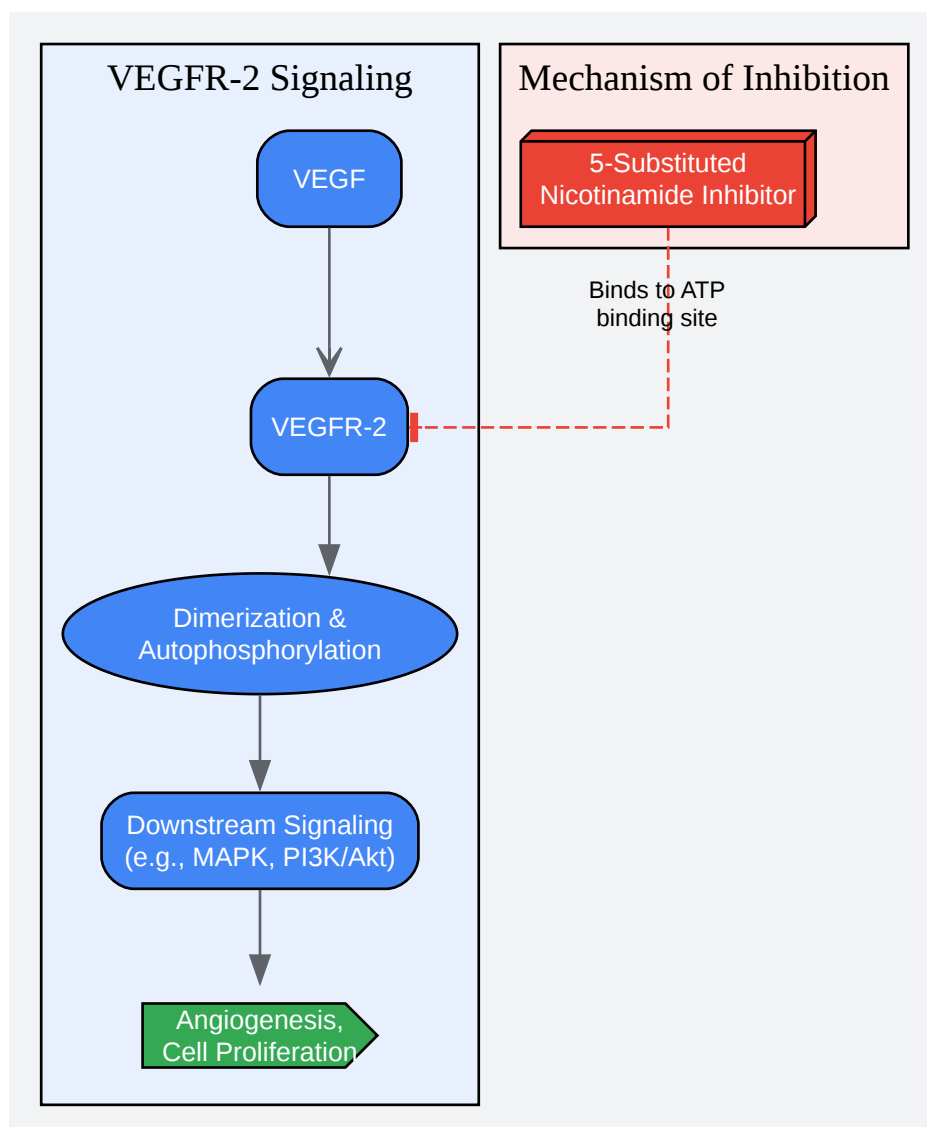
- **Amino Group is Critical:** The replacement of the 2-methylthio (-SMe) group with an amino (-NH₂) group, as seen in compound 16g, resulted in a significant enhancement of antifungal activity against *Candida albicans*.[\[2\]](#)
- **Positional Isomers Matter:** The position of the isopropyl group on the N-phenyl ring is crucial. A meta substitution is preferred, as both ortho (16i) and para (16j) substitutions led to a decrease or complete loss of activity.[\[2\]](#)
- **Bulky Substituents are Detrimental:** Replacing the meta-isopropyl group with larger (t-butyl) or smaller (ethyl) alkyl groups diminished the antifungal potency.[\[2\]](#)
- **Nature of the 2-Substituent:** Substitution at the 2-position of the nicotinamide ring with groups other than -NH₂, such as -OMe, -CF₃, -NHMe, and -H, was unfavorable for antifungal activity.[\[2\]](#)

The minimum inhibitory concentrations (MICs) were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M27-A3.

- **Inoculum Preparation:** Fungal strains were grown on Sabouraud dextrose agar plates. A suspension of fungal cells was prepared in sterile saline and adjusted to a concentration of 1×10^3 to 5×10^3 cells/mL.
- **Compound Preparation:** The test compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions, which were then serially diluted in RPMI 1640 medium.

- Microdilution Assay: In a 96-well microtiter plate, 100 μ L of the fungal inoculum was added to 100 μ L of the serially diluted compound solutions.
- Incubation: The plates were incubated at 35°C for 24-48 hours.
- MIC Determination: The MIC was defined as the lowest concentration of the compound that caused a significant inhibition of fungal growth compared to the drug-free control.





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References

- 1. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 2. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel nicotinamide derivatives as potential histone deacetylase-3 inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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